N-Benzyl-4-chloro-5-methyl-2-nitroaniline
Overview
Description
N-Benzyl-4-chloro-5-methyl-2-nitroaniline is an organic compound with the molecular formula C₁₄H₁₃ClN₂O₂ It is a derivative of aniline, featuring a benzyl group, a chlorine atom, a methyl group, and a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-chloro-5-methyl-2-nitroaniline typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the benzyl group and chlorine atom.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-chloro-5-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include benzyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
N-Benzyl-4-chloro-5-methyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-chloro-5-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The benzyl and chlorine groups can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-methyl-4-nitroaniline
- N-Benzyl-4-chloro-2-nitroaniline
- N-Benzyl-4-methyl-2-nitroaniline
Uniqueness
N-Benzyl-4-chloro-5-methyl-2-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both a chlorine and a nitro group on the aromatic ring can lead to distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-4-chloro-5-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-7-13(14(17(18)19)8-12(10)15)16-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVKAUEHWPPEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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